[4-(2-Furyl)phenyl]methanol
Overview
Description
[4-(2-Furyl)phenyl]methanol: is an organic compound with the molecular formula C11H10O2 . It consists of a phenyl group substituted with a furan ring at the 2-position and a hydroxymethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing [4-(2-Furyl)phenyl]methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromofuran and magnesium in anhydrous ether.
Reduction of Ketones: Another method involves the reduction of [4-(2-Furyl)phenyl]ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Furyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: [4-(2-Furyl)phenyl]aldehyde, [4-(2-Furyl)phenyl]ketone.
Reduction: [4-(2-Furyl)phenyl]methane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry:
Building Block: [4-(2-Furyl)phenyl]methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism by which [4-(2-Furyl)phenyl]methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [4-(2-Furyl)phenyl]methane
- [4-(2-Furyl)phenyl]ketone
- [4-(2-Furyl)phenyl]aldehyde
Uniqueness:
- Hydroxymethyl Group: The presence of the hydroxymethyl group in [4-(2-Furyl)phenyl]methanol distinguishes it from its analogs, providing unique reactivity and potential for further functionalization .
- Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[4-(furan-2-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLKNNNCKXCKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428729 | |
Record name | [4-(2-Furyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-85-3 | |
Record name | 4-(2-Furanyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17920-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(2-Furyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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